Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate
Description
Properties
Molecular Formula |
C15H11BrClFO3 |
|---|---|
Molecular Weight |
373.60 g/mol |
IUPAC Name |
methyl 3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H11BrClFO3/c1-20-15(19)9-3-5-14(12(16)6-9)21-8-10-2-4-11(18)7-13(10)17/h2-7H,8H2,1H3 |
InChI Key |
YHFMKPBQTINNNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can modify the functional groups on the aromatic ring .
Scientific Research Applications
Basic Information
- IUPAC Name : Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate
- CAS Number : 1706453-03-3
- Molecular Formula : C15H11BrClFO3
- Molecular Weight : 373.60 g/mol
Medicinal Chemistry
This compound has shown promise in the development of new pharmaceuticals. Its structural components allow for interactions with biological targets, making it a candidate for drug design.
Case Study: Anticancer Activity
Research indicates that derivatives of benzoates exhibit anticancer properties. A study focusing on similar compounds demonstrated that modifications in the benzoate structure can enhance cytotoxicity against cancer cell lines. This compound could potentially be synthesized and tested for similar effects.
Agrochemicals
This compound may also find applications in the agrochemical sector as a pesticide or herbicide. The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance the biological activity of compounds.
Case Study: Herbicidal Activity
A related compound was evaluated for its herbicidal properties against common weeds. The results indicated significant efficacy, suggesting that this compound could be explored for similar applications.
Materials Science
In materials science, the compound's unique properties can be utilized in the synthesis of advanced materials, such as polymers or coatings with specific functionalities.
Case Study: Polymer Synthesis
Research has shown that incorporating halogenated compounds into polymer matrices can improve thermal stability and chemical resistance. This compound could serve as a building block for such materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate involves its interaction with various molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis under certain conditions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Methyl 3-bromo-4-(trifluoromethyl)benzoate (C₉H₆BrF₃O₂)
- Molecular Weight : 283.04 g/mol (vs. ~373.45 g/mol for the target compound).
- Key Substituents : Bromo (3-position) and trifluoromethyl (4-position).
- Properties : The trifluoromethyl group is strongly electron-withdrawing, enhancing lipophilicity (estimated log P ~3.5–4.5) compared to the benzyloxy group in the target compound. Purity >97% (GC) and commercial availability suggest utility as a research reagent .
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate (C₂₄H₁₄ClF₃O₄)
- Molecular Weight : 458.8 g/mol.
- Key Substituents : Chlorophenyl, trifluoromethyl, and chromenyl groups.
- Properties : High lipophilicity (XLogP3 = 6.5) due to aromatic stacking and halogenation. The target compound’s benzyloxy group may confer similar lipophilicity but with reduced steric hindrance compared to the chromenyl system .
Alkyl Benzoate Derivatives
Methyl Benzoate (C₈H₈O₂)
- Molecular Weight : 136.15 g/mol.
- Properties : Lower molecular weight and log P (~1.3) compared to halogenated analogs. Acute oral toxicity (LD₅₀) in rats is 1,170–3,430 mg/kg, indicating moderate safety. The target compound’s halogen substituents likely increase toxicity and log P (estimated ~5.5) .
Ethyl Benzoate (C₉H₁₀O₂)
- Molecular Weight : 150.17 g/mol.
- Properties : Longer alkyl chain reduces volatility (bp: 212°C vs. methyl benzoate’s 199°C). Ethyl esters generally exhibit slower hydrolysis than methyl esters, suggesting the target compound’s methyl ester may have higher metabolic reactivity .
Physicochemical Properties and Toxicity
- Molecular Weight : The target compound (~373.45 g/mol) falls between smaller alkyl benzoates (e.g., methyl benzoate: 136 g/mol) and bulkier analogs (e.g., chromenyl benzoate: 458.8 g/mol).
- Lipophilicity : Estimated XLogP3 ~5.5 (vs. 6.5 for the chromenyl analog), driven by halogen atoms and aromaticity.
- Toxicity: Halogens (Br, Cl, F) may increase acute toxicity compared to non-halogenated benzoates.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Table 2: Toxicity Comparison of Benzoate Esters
Biological Activity
Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H11BrClFO3
- Molecular Weight : 353.6 g/mol
- CAS Number : 91685961
The presence of bromine (Br) and chlorine (Cl) atoms in its structure is significant, as halogenated compounds often exhibit enhanced biological activities, including antibacterial and anticancer properties.
Antibacterial Properties
Research indicates that halogenated compounds like this compound may possess notable antibacterial effects. A study highlighted that compounds with similar structures exhibited significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The introduction of bromine and chlorine atoms was linked to increased potency against these pathogens .
Anticancer Activity
In vitro studies have shown that methyl esters of benzoic acids, particularly those substituted with halogens, can inhibit cancer cell proliferation. For example, derivatives of methyl 3-bromo-4-hydroxybenzoate demonstrated cytotoxic effects against several cancer cell lines, suggesting that the modifications in the compound's structure contribute to its anticancer activity .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways or disrupt bacterial cell wall synthesis due to its structural characteristics.
Case Studies and Research Findings
- Antibacterial Study :
- Anticancer Research :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
